molecular formula C10H16N2O B2958289 cyclohexyl(1H-imidazol-2-yl)methanol CAS No. 154773-77-0

cyclohexyl(1H-imidazol-2-yl)methanol

Cat. No. B2958289
CAS RN: 154773-77-0
M. Wt: 180.251
InChI Key: VOPMKFZJCMHEAD-UHFFFAOYSA-N
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Description

Cyclohexyl(1H-imidazol-2-yl)methanol is a chemical compound that falls under the category of imidazole derivatives . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OCC1=CN=CN1C2CCCCC2 . This indicates the presence of a cyclohexyl group attached to an imidazole ring via a methanol group .


Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical and biological properties . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 98.1 . It is a solid at room temperature . The compound’s density is 1.311±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazole Derivatives

    Research by Ohta et al. (1987) outlines the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives through the treatment of carbonyl compounds. These derivatives serve as a masked form of the carbonyl group and a synthon, highlighting the compound's utility in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Catalysis and Chemical Transformations

    Sarki et al. (2021) demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, illustrating the catalytic applications of methanol-related compounds in chemical synthesis and energy technologies (Sarki et al., 2021).

  • Synthesis of Cyclic Dipeptidyl Ureas

    Sañudo et al. (2006) developed a method for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This showcases the compound's role in creating novel chemical entities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Metal Complex Formation

    Research by Wu et al. (2011) on [N,N,N′,N′-Tetrakis(benzimidazol-2-ylmethyl)cyclohexane-1,2-trans-diamine]iron(II) bis(perchlorate) methanol solvate highlights the structural and bonding characteristics of imidazole derivatives in metal complexes, pointing to applications in coordination chemistry and potentially in catalysis (Wu, Ou, Wang, Zhang, & Lan, 2011).

Safety and Hazards

Cyclohexyl(1H-imidazol-2-yl)methanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions for cyclohexyl(1H-imidazol-2-yl)methanol and other imidazole derivatives involve further exploration of their synthesis and potential applications . These compounds are key components to functional molecules that are used in a variety of everyday applications, and recent advances in their synthesis have opened up new possibilities for their use .

properties

IUPAC Name

cyclohexyl(1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMKFZJCMHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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